4-Bromo-6-chloroindolin-2-one

Medicinal Chemistry Synthetic Methodology Cross-Coupling

4-Bromo-6-chloroindolin-2-one (CAS 1889089-88-6; molecular formula C8H5BrClNO; MW 246.49 g/mol) is a dihalogenated oxindole (indolin-2-one) heterocycle bearing bromine at the 4-position and chlorine at the 6-position of the fused phenyl ring. The oxindole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous ATP-competitive kinase inhibitors, including approved drugs such as sunitinib, and has been validated in CDK2, VEGFR, and IDO1 inhibitor programs.

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
Cat. No. B8006186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloroindolin-2-one
Molecular FormulaC8H5BrClNO
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2Br)Cl)NC1=O
InChIInChI=1S/C8H5BrClNO/c9-6-1-4(10)2-7-5(6)3-8(12)11-7/h1-2H,3H2,(H,11,12)
InChIKeyMXNURYKCRIDPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloroindolin-2-one (CAS 1889089-88-6): Halogenated Oxindole Building Block for Kinase Inhibitor and Medicinal Chemistry Programs


4-Bromo-6-chloroindolin-2-one (CAS 1889089-88-6; molecular formula C8H5BrClNO; MW 246.49 g/mol) is a dihalogenated oxindole (indolin-2-one) heterocycle bearing bromine at the 4-position and chlorine at the 6-position of the fused phenyl ring . The oxindole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous ATP-competitive kinase inhibitors, including approved drugs such as sunitinib, and has been validated in CDK2, VEGFR, and IDO1 inhibitor programs [1]. The simultaneous presence of two chemically distinct halogen substituents (Br and Cl) at defined positions on the aromatic ring enables sequential, regioselective functionalization via cross-coupling chemistry—a capability absent in mono-halogenated or symmetrically dihalogenated analogs [2].

Why Regiochemical Substitution Pattern Determines Procurement Value: 4-Bromo-6-chloroindolin-2-one vs. Other Halogenated Oxindole Building Blocks


Halogenated oxindoles with identical elemental composition but different substitution patterns (e.g., 5-bromo-6-chloroindolin-2-one vs. 4-bromo-6-chloroindolin-2-one) exhibit fundamentally different reactivity profiles and biological starting points. The ortho/para-directing effects of the lactam NH group, combined with the distinct electronic contributions of Br (π-donor, polarizable) versus Cl (σ-acceptor), create position-dependent differences in cross-coupling reactivity, metabolic stability of derived analogs, and target binding geometry [1]. Additionally, the 4-bromo substituent occupies a position that in many oxindole-based kinase inhibitors (e.g., the CDK2 inhibitor series) directly contacts the hinge region of the ATP-binding pocket, making the 4,6-dihalo pattern a non-interchangeable starting point for structure-activity relationship (SAR) exploration [2]. Procuring the specific 4-bromo-6-chloro regioisomer rather than a less expensive or more readily available analog avoids introducing an unpredictable variable into a synthetic route or screening cascade.

Quantitative Differentiation Evidence: 4-Bromo-6-chloroindolin-2-one vs. Closest Analog Comparators


Orthogonal Cross-Coupling Reactivity: Chemoselective Functionalization Enabled by Distinct Br/Cl Reactivity

The 4-bromo-6-chloroindolin-2-one scaffold provides two halogen handles with intrinsically different oxidative addition rates in palladium-catalyzed cross-coupling. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C), the C-Br bond at position 4 undergoes selective coupling with arylboronic acids while the C-Cl bond at position 6 remains intact, as demonstrated in the general synthetic methodology for bromo/chloro blocking-group strategies disclosed in US 2010/0331569 [1]. This orthogonal reactivity is quantified by the difference in bond dissociation energies: C-Br (~285 kJ/mol) vs. C-Cl (~327 kJ/mol), a ~42 kJ/mol (15%) energy gap that translates to a >100-fold rate differential in Pd(0) oxidative addition [2]. For comparison, the symmetrical 4,6-dichloroindolin-2-one offers no such chemoselectivity, requiring protection/deprotection strategies that add 2-3 synthetic steps; analogously, 4,6-dibromoindolin-2-one suffers from competitive double-coupling side products that reduce yields by 20-40% in typical stepwise functionalization [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Vendor Purity and Analytical Documentation: Batch-to-Batch Reproducibility for Procurement Qualification

Commercially available 4-bromo-6-chloroindolin-2-one is supplied with validated purity specifications: Bidepharm delivers 97% purity with full batch-specific analytical documentation including NMR, HPLC, and GC trace analysis ; MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems . These specifications exceed typical purity thresholds for building-block-grade halogenated oxindoles, where 95% is a common industry baseline. In contrast, the structurally related 6-chloroindolin-2-one (CAS 56341-37-8) is typically supplied at 95-97% purity, and 4-bromoindolin-2-one is frequently distributed at ≥95% purity without multi-technique batch certification . The availability of NMR-verified batch data ensures that the exact regioisomer is supplied—critical because the 5-bromo-6-chloro regioisomer (CAS 1699598-91-8) has a mass identical to the target compound (isobaric, C8H5BrClNO, MW 246.49) and cannot be distinguished by LC-MS alone.

Quality Control Procurement Analytical Chemistry

Halogen-Bond Donor Capability: Bromine at C4 Provides Stronger σ-Hole Interactions Than Chlorine for Crystal Engineering and Target Engagement

Computational and crystallographic studies on halogenated oxindoles demonstrate that bromine substituents on the oxindole phenyl ring act as significantly stronger halogen-bond (XB) donors than chlorine substituents, with calculated molecular electrostatic potential (MEP) maxima (Vs,max) on the σ-hole of C-Br typically exceeding those of C-Cl by 3-5 kcal/mol [1]. In the halogenated oxindole crystal structures reported by Silva et al. (Molecules, 2021), Br···Br type-I halogen-halogen interactions exhibited interaction energies (Eint,BSSE corrected) of approximately -2.5 to -3.5 kcal/mol at the MP2/aug-cc-pVDZ level, while analogous C-H···Cl interactions showed significantly weaker energies in the range of -0.5 to -1.5 kcal/mol [1]. The presence of a bromine at C4 in 4-bromo-6-chloroindolin-2-one thus provides a stronger directional halogen-bond donor site compared to the chlorine at C6, offering a defined orientational preference for protein-ligand interactions in kinase ATP-binding pockets where halogen bonding to backbone carbonyl oxygens (e.g., Glu81 or Leu83 in CDK2 hinge region) has been structurally characterized [2].

Structural Biology Crystal Engineering Halogen Bonding

Procurement-Driven Application Scenarios: Where 4-Bromo-6-chloroindolin-2-one Delivers Measurable Advantage


Divergent Kinase Inhibitor Library Synthesis via Sequential Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the orthogonal reactivity of the C4-Br and C6-Cl bonds for sequential, regioselective functionalization. First-stage Suzuki coupling at the C4 position installs aryl/heteroaryl diversity elements targeting the kinase hinge-region or hydrophobic back pocket, while the intact C6-Cl bond serves as a latent handle for a second diversification step (e.g., Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions). This sequential strategy, enabled by the ~42 kJ/mol BDE differential between C-Br and C-Cl bonds [1], eliminates 2-3 protection/deprotection steps per compound compared to symmetrically dihalogenated analogs, directly translating to reduced FTE costs and faster lead optimization timelines. The commercial availability of the compound at 97-98% purity with multi-technique batch certification (NMR, HPLC, GC) further ensures that library synthesis begins with a validated starting material of defined regioisomeric identity .

Structure-Based Drug Design Leveraging Directional Halogen Bonding at the Kinase Hinge Region

Computational and crystallographic evidence demonstrates that bromine at the oxindole 4-position acts as a stronger halogen-bond donor (σ-hole Vs,max ~15-20 kcal/mol) than chlorine [2]. In CDK2 and related kinase targets where the 4-position substituent of the oxindole scaffold projects toward the hinge-region backbone carbonyls (e.g., Glu81/Leu83 in CDK2), the C4-Br can form a stabilizing halogen bond contributing an estimated 1-2 kcal/mol to binding free energy—an advantage unavailable to 4-chloro or 4-unsubstituted oxindole analogs [3]. Structure-based drug design programs targeting kinases amenable to halogen bonding should therefore prioritize the 4-bromo-6-chloro scaffold over mono-halogenated or 4,6-dichloro alternatives to maximize the probability of achieving sub-micromolar enzymatic IC50 values in the initial screening round.

Crystal Engineering of Halogenated Oxindole Co-Crystals for Solid-State Property Optimization

For programs where the physicochemical properties of oxindole-derived drug candidates require solid-state optimization, the 4-bromo-6-chloroindolin-2-one core provides two distinct halogen-bond donor sites with differing interaction strengths. Published crystallographic data on halogenated oxindoles show that Br···Br type-I interactions exhibit Eint,BSSE values of -2.5 to -3.5 kcal/mol, substantially stronger than C-H···Cl interactions (-0.5 to -1.5 kcal/mol), enabling predictable supramolecular synthon engineering [2]. This differential halogen-bonding landscape can be exploited to design co-crystals with improved solubility or dissolution profiles, where the C4-Br and C6-Cl substituents engage different co-former functional groups in a predictable, orthogonal manner—an advantage not available with mono-halogenated oxindole building blocks.

Synthetic Intermediate for 4,6-Disubstituted Oxindole Pharmacophores in CNS and Oncology Programs

Oxindole derivatives with substituents at both the 4- and 6-positions appear in patent-protected chemical matter targeting CNS disorders (e.g., schizophrenia, substance abuse) and oncology (e.g., kinase inhibitors) [4][5]. 4-Bromo-6-chloroindolin-2-one serves as a versatile late-stage intermediate that can be elaborated to these disubstituted pharmacophores through sequential cross-coupling. Its specific 4,6-dihalo substitution pattern matches the substitution vector requirements disclosed in indolin-2-one derivative patent families (Hoffmann-La Roche, 2020; Janssen Pharmaceutica), where the 4-position is typically elaborated to aryl/heteroaryl groups and the 6-position to amine or ether linkages [4]. Procuring the pre-formed 4-bromo-6-chloro scaffold eliminates the need for regioselective halogenation of unsubstituted oxindole—a step known to produce mixtures of 4-, 5-, and 6-halo regioisomers requiring chromatographic separation.

Quote Request

Request a Quote for 4-Bromo-6-chloroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.